Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(14)12-5-9(12)6-13(7-12)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLTXEFXYVWWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has shown potential in the development of pharmaceuticals due to its structural similarity to various bioactive compounds. Its applications include:
- Drug Development : The compound serves as a scaffold for designing new drugs targeting neurological disorders, given its bicyclic structure that can mimic neurotransmitters or other biologically active molecules.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes associated with metabolic pathways, which could lead to therapeutic applications in treating conditions like diabetes or obesity.
Organic Synthesis
In synthetic organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules:
- Synthetic Routes : Researchers have developed various synthetic pathways that utilize this compound to create derivatives with enhanced pharmacological properties.
Table 1: Synthetic Applications of this compound
Case Study 1: Neurological Drug Development
In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound and evaluated their effects on neurotransmitter receptors. Some derivatives exhibited significant binding affinity, suggesting potential as new treatments for neurodegenerative diseases.
Case Study 2: Metabolic Pathway Modulation
Another investigation focused on the compound's role in modulating metabolic pathways related to glucose metabolism. The study demonstrated that certain analogs could effectively lower blood glucose levels in diabetic models, highlighting their therapeutic potential.
Mechanism of Action
The mechanism of action of tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure : Incorporates an oxygen atom (6-oxa) in place of a methylene group.
- Molecular Formula: C₉H₁₅NO₃ | MW: 185.22 g/mol .
- Key Differences :
- The 6-oxa substitution introduces an ether linkage, increasing polarity and rigidity.
- Used as a precursor for epoxide ring-opening reactions and peptide mimetics.
- Applications : Building block for constrained peptidomimetics and heterocyclic libraries .
Tert-butyl 1-Ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure : Features an ethynyl (-C≡CH) group at the 1-position.
- Molecular Formula: C₁₂H₁₇NO₂ | MW: 207.27 g/mol .
- Key Differences :
- The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation.
- Higher hydrophobicity compared to the acetylated analog.
- Applications : Intermediate in synthesizing fluorescent probes and targeted therapeutics .
Tert-butyl 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure : Contains a boronic ester group for cross-coupling reactions.
- Molecular Formula: C₁₆H₂₈BNO₄ | MW: 309.21 g/mol .
- Key Differences :
- Boron functionality enables Suzuki-Miyaura couplings for C-C bond formation.
- Enhanced utility in synthesizing biaryl-containing pharmaceuticals.
- Applications : Key intermediate in kinase inhibitor development .
Cis-Tert-Butyl 1-(Hydroxymethyl)-3-Azabicyclo[3.1.0]hexane-3-carboxylate
- Structure : Hydroxymethyl (-CH₂OH) substituent at the 1-position.
- Molecular Formula: C₁₁H₁₉NO₃ | MW: 213.27 g/mol .
- Key Differences :
- Polar hydroxymethyl group improves aqueous solubility.
- Used in prodrug strategies and glycoconjugate synthesis.
- Applications : Building block for antiviral and anti-inflammatory agents .
Tert-butyl 6-(4-Nitro-1H-pyrazole-3-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure : Nitro-substituted pyrazole carboxamide at the 6-position.
- Molecular Formula : C₁₄H₁₉N₅O₅ | MW : 337.34 g/mol (estimated) .
- Key Differences :
- Nitro group provides electron-withdrawing effects, directing electrophilic substitutions.
- Amide linkage facilitates hydrogen bonding in target interactions.
- Applications : Intermediate in DUB (deubiquitinating enzyme) inhibitor synthesis .
Comparative Data Table
Biological Activity
Tert-butyl 1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2164962-36-9) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various biochemical pathways. The compound is believed to disrupt protein-protein interactions, which can affect cellular signaling pathways critical for cell growth and differentiation.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could contribute to its neuroprotective effects.
Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against a panel of bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 64 |
| Escherichia coli | >128 |
Study 2: Neuroprotective Activity
A pharmacological assessment conducted on neuronal cell lines demonstrated that the compound could reduce oxidative stress markers, suggesting its potential role in protecting neurons from damage.
| Treatment | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| Tert-butyl Compound | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
